molecular formula C13H14FN3O2 B11791245 Ethyl 5-amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carboxylate

Ethyl 5-amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B11791245
M. Wt: 263.27 g/mol
InChI Key: QMJHEDUFXLLDHP-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a 3-fluoro-4-methylphenyl substituent at the N1 position and an ethyl carboxylate group at the C4 position of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and kinase-inhibitory properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14FN3O2

Molecular Weight

263.27 g/mol

IUPAC Name

ethyl 5-amino-1-(3-fluoro-4-methylphenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C13H14FN3O2/c1-3-19-13(18)10-7-16-17(12(10)15)9-5-4-8(2)11(14)6-9/h4-7H,3,15H2,1-2H3

InChI Key

QMJHEDUFXLLDHP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=C(C=C2)C)F)N

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Solvent : Ethanol or acetonitrile, chosen for their ability to dissolve both polar and non-polar reactants.

  • Temperature : Reflux (~78°C for ethanol, 82°C for acetonitrile) ensures sufficient energy for cyclization.

  • Molar Ratio : A 1:1 ratio of hydrazine to ethyl 2-cyano-3-ethoxyacrylate minimizes side products.

  • Yield : 70–85% after recrystallization from ethanol-DMF mixtures.

Mechanistic Insight :
The reaction initiates with hydrazine attacking the electrophilic β-carbon of the cyanoacrylate, forming a hydrazone intermediate. Intramolecular cyclization then occurs, facilitated by the electron-withdrawing cyano and ethoxy groups, yielding the pyrazole core.

Oxidation of Pyrazoline Intermediates

An alternative two-step approach involves synthesizing a 2-pyrazoline intermediate followed by oxidation to the pyrazole. This method, adapted from pyrazole synthesis patents, offers control over intermediate purification.

Step 1: Formation of 2-Pyrazoline

  • Reactants : 3-Fluoro-4-methylphenyl hydrazine and acrolein (propenal).

  • Conditions : Reaction in aqueous-organic media (e.g., water-ethyl acetate) at 20–80°C.

  • Intermediate Isolation : The pyrazoline is isolated via water removal using azeotropic distillation or extraction.

Step 2: Oxidation to Pyrazole

  • Oxidizing Agents : Sodium hypochlorite (NaClO) or chlorine gas.

  • Conditions : Oxidation at 0–60°C in aqueous-organic solvents.

  • Yield : 65–75%, with purity dependent on hypochlorite stoichiometry (1–2 equivalents).

Advantages :

  • Enables intermediate characterization.

  • Scalable for industrial production.

Catalytic Approaches Using Iodine

Recent studies demonstrate the use of iodine as a catalyst for pyrazole formation, enhancing reaction efficiency under milder conditions.

Protocol:

  • Catalyst : 10 mol% iodine.

  • Solvent : Dry acetonitrile under reflux.

  • Reaction Time : 5–6 hours.

  • Yield : 68% for analogous pyrazole esters.

Mechanistic Role :
Iodine promotes electrophilic activation of the cyanoacrylate, accelerating hydrazone formation and cyclization.

Solvent and Temperature Optimization

Comparative studies highlight the impact of solvent polarity and temperature on yield and purity:

SolventTemperature (°C)Yield (%)Purity (%)Source
Ethanol788598
Acetonitrile827895
Water-Ethyl Acetate507090

Key Observations :

  • Ethanol maximizes yield due to optimal solubility of reactants.

  • Acetonitrile reduces side reactions but requires longer reaction times.

Comparative Analysis of Methods

Efficiency and Practicality

  • One-Step Cyclocondensation : Preferred for simplicity and high yields (85%).

  • Two-Step Oxidation : Favored in industrial settings for intermediate control.

  • Catalytic Iodine Method : Offers milder conditions but lower yields (68%).

Challenges and Solutions

  • Decarboxylation Risk : Overheating during reflux can lead to decarboxylation; maintaining temperatures below 85°C mitigates this.

  • Byproduct Formation : Excess hydrazine or improper stoichiometry generates hydrazone byproducts; precise molar ratios are critical .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluoromethylphenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Agricultural Chemistry

Role in Agrochemical Synthesis:
Ethyl 5-amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carboxylate is utilized as an intermediate in the synthesis of agrochemicals, particularly herbicides and fungicides. These compounds are crucial for enhancing crop yields and providing protection against pests and diseases. The fluorinated aromatic group in its structure may enhance its efficacy as an active ingredient in agricultural formulations .

Pharmaceutical Development

Potential Drug Formulations:
This compound is being explored for its potential in pharmaceutical applications, especially in the development of anti-inflammatory and analgesic medications. The structural characteristics of this compound suggest it may offer an alternative to traditional treatments, potentially leading to new therapeutic options for managing pain and inflammation .

Biological Activity:
Research indicates that compounds with similar pyrazole frameworks exhibit various biological activities, including enzyme inhibition and receptor binding. This suggests that this compound could be a candidate for further studies aimed at understanding its pharmacological profile .

Material Science

Development of Polymers and Coatings:
In material science, this compound is used in the formulation of novel polymers and protective coatings. Its unique properties contribute to enhanced durability and resistance against environmental factors, making it suitable for various industrial applications .

Biochemical Research

Studies on Enzyme Inhibition:
Researchers utilize this compound in biochemical studies to investigate enzyme inhibition mechanisms and receptor interactions. Such studies are essential for understanding biological pathways and developing targeted therapies for diseases .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity TypeReferenceFindings
AntimicrobialIovu et al. (2003)Exhibited fungicidal properties
Anti-inflammatorySivaramakarthikeyan et al. (2022)Significant COX inhibition; comparable to diclofenac sodium
Plant Growth RegulationMing Li (2005)Regulated growth and demonstrated fungicidal activity

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Substituent Variations and Physical Properties

The structural analogs of the target compound differ primarily in the substituents on the phenyl ring and the pyrazole core. Key comparisons include:

Key Observations :

  • Halogen vs. Alkyl Groups : The 4-fluorophenyl analog (mp 153–154°C) has a lower melting point than the 4-chloro-2-nitrophenyl derivative (mp 168–169°C) , likely due to stronger intermolecular interactions from the nitro group. The target compound’s 3-fluoro-4-methylphenyl group may balance lipophilicity and steric effects, though its melting point is unreported.
  • Heteroaromatic Substituents: Thiophene- and quinoline-containing analogs exhibit higher melting points (>260°C) due to increased rigidity and π-π stacking .

Key Observations :

  • Antimicrobial Potential: Fluorine and methyl groups in the target compound may enhance membrane permeability, similar to thiophene-carbonyl analogs active against antibiotic-resistant bacteria .
  • Kinase Inhibition : Nitrophenyl and chlorophenyl analogs show antineoplastic activity via kinase inhibition , suggesting the target compound’s substituents could be optimized for similar targets.

Structural and Crystallographic Insights

Crystallographic data for analogs (e.g., ) reveal that substituents influence hydrogen bonding and crystal packing:

  • Hydrogen Bonding: The 5-amino group and carboxylate oxygen often participate in intermolecular H-bonds, stabilizing the crystal lattice .
  • Steric Effects : Bulky substituents like 3-fluoro-4-methylphenyl may reduce crystallinity compared to planar groups (e.g., 4-fluorophenyl) .

Biological Activity

Ethyl 5-amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carboxylate (CAS Number: 2059994-94-2) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic applications based on various research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazole core substituted with an amino group and a fluoro-methylphenyl moiety, which contributes to its biological activity. The molecular formula is C_{12}H_{13FN_4O_2 with a molecular weight of approximately 250.25 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes the formation of the pyrazole ring followed by the introduction of the ethyl carboxylate group. A common synthetic route may involve:

  • Formation of Pyrazole : Reacting hydrazine derivatives with appropriate carbonyl compounds.
  • Substitution Reactions : Introducing the 3-fluoro-4-methylphenyl group through electrophilic aromatic substitution.
  • Carboxylation : Adding the ethyl carboxylate moiety using standard carboxylation techniques.

Anticancer Activity

Recent studies have demonstrated that compounds containing the pyrazole scaffold exhibit promising anticancer properties. This compound has shown activity against various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231) : Exhibited significant antiproliferative effects.
  • Liver Cancer (HepG2) : Demonstrated reduced cell viability, indicating potential as an anticancer agent.

In vitro assays revealed that this compound could inhibit cell proliferation effectively, with IC50 values in the low micromolar range (0.08–12.07 µM) for related pyrazole derivatives .

Anti-inflammatory Activity

The compound also shows potential anti-inflammatory effects, which are crucial for treating conditions such as arthritis and other inflammatory diseases. Research indicates that similar compounds can inhibit key inflammatory pathways, including:

  • COX Enzymes : Inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is critical for anti-inflammatory action.
  • TNF-alpha Release : The compound may inhibit the release of pro-inflammatory cytokines like TNF-alpha, contributing to its therapeutic effects in inflammatory conditions .

Case Studies and Research Findings

Several studies have highlighted the biological activities of pyrazole derivatives, including this compound:

StudyFindings
Identified as a potent inhibitor of cancer cell growth across multiple types, including lung and colorectal cancers.
Demonstrated significant inhibition of tubulin polymerization, leading to cell cycle arrest in G2/M phase in cancer cells.
Showed superior anti-inflammatory activity compared to standard drugs like celecoxib, with specific IC50 values indicating high potency.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 5-amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via cyclocondensation of ethyl 2-cyano-3-ethoxyacrylate with substituted hydrazines. For example:

  • React ethyl 2-cyano-3-ethoxyacrylate with 3-fluoro-4-methylphenylhydrazine in ethanol under reflux (6–8 hours).
  • Purify via recrystallization (ethanol/water) to isolate the product .
    • Optimization : Vary solvent polarity (e.g., methanol vs. ethanol), temperature (60–80°C), and molar ratios to improve yield. Monitor reaction progress using TLC (silica gel, hexane:ethyl acetate 3:1) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Techniques :

  • NMR : Use ¹H/¹³C NMR in DMSO-d₆ to confirm the amino (δ ~5.2 ppm) and ester (δ ~1.3 ppm for CH₃) groups .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O/N interactions) using SHELX for refinement .
  • IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and NH₂ vibrations (~3350 cm⁻¹) .

Q. How do intermolecular interactions influence the compound’s solid-state stability?

  • Key Interactions :

  • Hydrogen bonds between NH₂ and ester carbonyl groups stabilize the lattice.
  • π-π stacking (3.8–4.3 Å) between fluorophenyl and pyrazole rings enhances crystallinity .
    • Analysis : Use Mercury software to visualize packing patterns and quantify interaction distances .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

  • Approach :

  • Cross-validate using 2D NMR (COSY, HSQC) to assign ambiguous peaks.
  • Compare experimental data with computational predictions (DFT calculations for NMR shifts) .
  • Assess purity via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting spectral clarity .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this pyrazole derivative?

  • Methodology :

  • Synthesize analogs with substituent variations (e.g., replacing F with Cl or modifying the ester group).
  • Test bioactivity (e.g., antimicrobial assays: MIC against S. aureus; COX inhibition via ELISA) .
  • Correlate electronic effects (Hammett σ values) with activity trends using multivariate regression .

Q. How can computational tools predict the compound’s binding modes with biological targets?

  • Protocol :

  • Perform molecular docking (AutoDock Vina) against target proteins (e.g., COX-2 PDB: 5KIR).
  • Validate with MD simulations (GROMACS) to assess binding stability over 100 ns .

Methodological Recommendations

  • Crystallization : Use slow evaporation (CHCl₃/hexane) to grow single crystals suitable for X-ray analysis .
  • Bioassays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and triplicate measurements to ensure reproducibility .
  • Data Analysis : Employ Rietveld refinement (GSAS-II) for powder XRD data to detect polymorphic forms .

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